molecular formula C39H73NO5 B15281454 [1,1'-Bi(cyclohexan)]-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

[1,1'-Bi(cyclohexan)]-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Katalognummer: B15281454
Molekulargewicht: 636.0 g/mol
InChI-Schlüssel: NBEOFPSSSHXAPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,1’-Bi(cyclohexan)]-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with a unique structure that combines cyclohexane rings and a long aliphatic chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Bi(cyclohexan)]-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate typically involves multiple steps. The process begins with the preparation of the cyclohexane rings, followed by the introduction of the aliphatic chain and the amino group. Common reagents used in these reactions include cyclohexanone, nonanol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

[1,1’-Bi(cyclohexan)]-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [1,1’-Bi(cyclohexan)]-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound may be used in studies related to cell membrane interactions due to its amphiphilic nature. It can also serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, [1,1’-Bi(cyclohexan)]-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate may have potential applications as a drug delivery agent or as a therapeutic compound itself. Its ability to interact with biological membranes makes it a candidate for further investigation.

Industry

In industry, this compound can be used in the formulation of specialty chemicals, such as surfactants or lubricants. Its unique properties may also make it suitable for use in advanced materials.

Wirkmechanismus

The mechanism of action of [1,1’-Bi(cyclohexan)]-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with molecular targets such as cell membranes or specific proteins. The compound’s amphiphilic nature allows it to insert into lipid bilayers, potentially disrupting membrane integrity or modulating membrane-associated processes. Additionally, it may interact with specific receptors or enzymes, influencing cellular pathways and functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [1,1’-Bi(cyclohexan)]-4-yl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate
  • [1,1’-Bi(cyclohexan)]-4-yl 8-((2-hydroxyethyl)(8-(decyloxy)-8-oxooctyl)amino)octanoate

Uniqueness

Compared to similar compounds, [1,1’-Bi(cyclohexan)]-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate stands out due to its specific aliphatic chain length and functional groups. These structural features may confer unique properties, such as enhanced membrane interaction or specific biological activity, making it a valuable compound for further research and application.

Eigenschaften

Molekularformel

C39H73NO5

Molekulargewicht

636.0 g/mol

IUPAC-Name

nonyl 8-[[8-(4-cyclohexylcyclohexyl)oxy-8-oxooctyl]-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C39H73NO5/c1-2-3-4-5-6-13-21-34-44-38(42)24-17-9-7-11-19-30-40(32-33-41)31-20-12-8-10-18-25-39(43)45-37-28-26-36(27-29-37)35-22-15-14-16-23-35/h35-37,41H,2-34H2,1H3

InChI-Schlüssel

NBEOFPSSSHXAPS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC1CCC(CC1)C2CCCCC2)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.